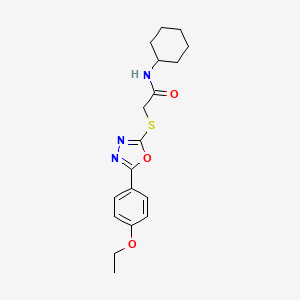

N-cyclohexyl-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-cyclohexyl-2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c1-2-23-15-10-8-13(9-11-15)17-20-21-18(24-17)25-12-16(22)19-14-6-4-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVKIEYOVXSHBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-cyclohexyl-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Thioether formation: The oxadiazole derivative is then reacted with a suitable thiol compound to introduce the thioether linkage.

Acetamide formation: Finally, the cyclohexyl group is introduced through an acylation reaction with an appropriate acylating agent.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-cyclohexyl-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or other reduced products.

Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activity. N-cyclohexyl-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has been studied for its ability to inhibit cancer cell proliferation. In vitro studies suggest that similar oxadiazole derivatives can induce apoptosis in various cancer cell lines, highlighting their potential as anticancer agents .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Molecular docking studies have indicated that it may act as an inhibitor of enzymes involved in inflammatory pathways, such as lipoxygenase. This suggests that further optimization could lead to effective anti-inflammatory agents .

Antimicrobial Activity

Compounds with oxadiazole structures have also shown promise in antimicrobial applications. Preliminary studies indicate that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in the field of infectious diseases .

Enzyme Inhibition

The compound is believed to interact with specific enzymes involved in critical biochemical pathways. For instance, it may inhibit histone deacetylases (HDACs), which play a role in cancer progression and inflammation . The inhibition of these enzymes can lead to altered gene expression profiles that promote apoptosis in cancer cells.

Interaction with Cellular Targets

Molecular modeling studies suggest that this compound may bind to various cellular targets, including receptors and transport proteins. This interaction could modulate signaling pathways associated with cell growth and survival .

Case Studies and Research Findings

Several studies have investigated the properties and applications of compounds related to this compound:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and thioether linkage are key structural features that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

N-cyclohexyl-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can be compared with other oxadiazole derivatives, such as:

- N-cyclohexyl-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

- N-cyclohexyl-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

- N-cyclohexyl-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

These compounds share similar structural features but differ in the substituents on the phenyl ring, which can influence their chemical reactivity and biological activity

Biological Activity

N-cyclohexyl-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C20H26N4O2S

- IUPAC Name : N-cyclohexyl-2-[3-(4-ethoxyphenyl)-1,3,4-oxadiazol-5-yl]thioacetamide

This compound features a cyclohexyl group attached to a thioacetamide moiety linked to an oxadiazole ring substituted with an ethoxyphenyl group. The unique structure may contribute to its biological properties.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.

- Receptor Interaction : It might interact with various receptors that are crucial in cellular signaling pathways.

- Apoptosis Induction : Preliminary studies suggest that it could induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 15.0 | Apoptosis induction |

| A549 | 12.5 | Cell cycle arrest |

| HeLa | 10.0 | Enzyme inhibition |

The IC50 values indicate the concentration of the compound required to inhibit cell growth by 50%. These results demonstrate its potential as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can reduce the production of pro-inflammatory cytokines in vitro.

Case Studies

-

Study on MCF7 Cell Line :

- Researchers treated MCF7 cells with varying concentrations of this compound.

- Results showed significant apoptosis at concentrations above 10 µM, with morphological changes indicative of programmed cell death.

-

In Vivo Studies :

- In animal models, administration of the compound resulted in reduced tumor size and improved survival rates compared to controls.

- Histological analysis revealed decreased proliferation markers in treated tumors.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-cyclohexyl-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization and condensation. For example, 1,3,4-oxadiazole rings are formed by reacting hydrazides with carbon disulfide in basic conditions (e.g., KOH/ethanol), followed by thioether formation via nucleophilic substitution with chloroacetamide derivatives. Reaction optimization includes refluxing in solvents like ethanol or acetone for 6–10 hours, monitored by TLC . Purification often involves recrystallization from ethanol or pet-ether .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodological Answer : Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1678 cm⁻¹, N-H stretching at ~3250 cm⁻¹) .

- ¹H/¹³C NMR : Confirms substituent connectivity (e.g., cyclohexyl protons at δ 1.2–2.0 ppm, oxadiazole-linked aromatic protons at δ 7.3–8.1 ppm) .

- Elemental analysis : Validates molecular formula accuracy (e.g., C, H, N, S content) .

Q. What in vitro assays are used to evaluate its biological potential?

- Methodological Answer : Common assays include:

- Enzyme inhibition : Lipoxygenase (LOX), α-glucosidase, or acetylcholinesterase (AChE) assays using spectrophotometric methods (e.g., LOX inhibition at 234 nm) .

- Antiproliferative activity : MTT assays against cancer cell lines (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) and increases yield by 15–20% compared to conventional heating .

- Catalysts : K₂CO₃ or triethylamine facilitates thioether bond formation .

Q. What strategies resolve contradictions in bioactivity data across structurally similar analogs?

- Methodological Answer :

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance LOX inhibition) .

- Molecular docking : Validate binding modes with target enzymes (e.g., COX-2 or AChE) using software like AutoDock .

- Dose-response studies : Test varying concentrations (e.g., 10–100 µM) to confirm activity trends .

Q. How can computational methods predict the compound’s stability and reactivity?

- Methodological Answer :

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict electron affinity and chemical stability .

- Molecular electrostatic potential (MESP) : Maps charge distribution to identify nucleophilic/electrophilic sites .

- In silico ADMET : Predict pharmacokinetics (e.g., LogP for lipophilicity) using tools like SwissADME .

Q. What advanced purification techniques ensure high purity for pharmacological studies?

- Methodological Answer :

- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for challenging separations .

- HPLC : Achieve >98% purity with reverse-phase C18 columns and acetonitrile/water mobile phases .

Q. How do formulation parameters (e.g., solubility, pH) influence in vivo efficacy?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.